molecular formula C16H14BrClO3 B11486838 2-(4-Bromophenyl)-4-[(4-chlorophenoxy)methyl]-1,3-dioxolane

2-(4-Bromophenyl)-4-[(4-chlorophenoxy)methyl]-1,3-dioxolane

Cat. No.: B11486838
M. Wt: 369.6 g/mol
InChI Key: BYCGUPJLPVVBJI-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4-[(4-chlorophenoxy)methyl]-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at adjacent positions This particular compound is characterized by the presence of a bromophenyl group and a chlorophenoxy methyl group attached to the dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-4-[(4-chlorophenoxy)methyl]-1,3-dioxolane typically involves the following steps:

  • Formation of the Dioxolane Ring: : The dioxolane ring can be synthesized through the reaction of a diol with an aldehyde or ketone in the presence of an acid catalyst. For example, ethylene glycol can react with formaldehyde under acidic conditions to form 1,3-dioxolane.

  • Introduction of the Bromophenyl Group: : The bromophenyl group can be introduced through a nucleophilic substitution reaction. For instance, 4-bromophenol can react with a suitable leaving group, such as a halide, to form the bromophenyl derivative.

  • Attachment of the Chlorophenoxy Methyl Group: : The chlorophenoxy methyl group can be attached through an etherification reaction. 4-chlorophenol can react with a suitable alkylating agent, such as chloromethyl methyl ether, to form the chlorophenoxy methyl derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

  • Reduction: : Reduction reactions can target the bromophenyl or chlorophenoxy groups, potentially converting them to their corresponding phenyl derivatives.

  • Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, where the bromine or chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides, and electrophiles such as alkyl halides and acyl chlorides.

Major Products

    Oxidation: Quinones, phenolic derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Bromophenyl)-4-[(4-chlorophenoxy)methyl]-1,3-dioxolane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-4-[(4-chlorophenoxy)methyl]-1,3-dioxolane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The exact pathways and targets can vary based on the context of its use, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)-1,3-dioxolane: Lacks the chlorophenoxy methyl group, making it less complex.

    4-[(4-Chlorophenoxy)methyl]-1,3-dioxolane: Lacks the bromophenyl group, resulting in different chemical properties.

    2-(4-Chlorophenyl)-4-[(4-bromophenoxy)methyl]-1,3-dioxolane: Has the positions of bromine and chlorine swapped, leading to potentially different reactivity and applications.

Uniqueness

2-(4-Bromophenyl)-4-[(4-chlorophenoxy)methyl]-1,3-dioxolane is unique due to the presence of both bromophenyl and chlorophenoxy methyl groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C16H14BrClO3

Molecular Weight

369.6 g/mol

IUPAC Name

2-(4-bromophenyl)-4-[(4-chlorophenoxy)methyl]-1,3-dioxolane

InChI

InChI=1S/C16H14BrClO3/c17-12-3-1-11(2-4-12)16-20-10-15(21-16)9-19-14-7-5-13(18)6-8-14/h1-8,15-16H,9-10H2

InChI Key

BYCGUPJLPVVBJI-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(O1)C2=CC=C(C=C2)Br)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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